molecular formula C24H23N3O3S B2693438 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941926-66-5

4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2693438
CAS No.: 941926-66-5
M. Wt: 433.53
InChI Key: ITGNONBRDMLIRV-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a structurally complex molecule featuring a fused cyclopenta[d]thiazol core linked to a tetrahydroisoquinoline-carbonyl group and a 4-methoxybenzamide substituent. For instance, the cyclopenta[d]thiazol scaffold is reminiscent of compounds synthesized via heterocyclic alkylation and cyclization reactions, as seen in the preparation of related thiazole derivatives .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-30-18-8-6-16(7-9-18)22(28)26-24-25-21-19(10-11-20(21)31-24)23(29)27-13-12-15-4-2-3-5-17(15)14-27/h2-9,19H,10-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNONBRDMLIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S with a molecular weight of 433.53 g/mol . The compound features a tetrahydroisoquinoline moiety, which is known for its presence in various natural products and therapeutic leads. Its structure includes multiple functional groups that enhance its biological interaction capabilities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented.
  • Antiviral Effects : Some derivatives of tetrahydroisoquinoline have shown promise against viral infections.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group enhances binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds:

  • Antitumor Studies : A series of THIQ derivatives were synthesized and tested for their anticancer activity against several cancer cell lines. Results indicated that modifications in the tetrahydroisoquinoline structure could significantly enhance efficacy .
  • Anti-inflammatory Effects : Research demonstrated that certain analogs exhibited reduced secretion of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
  • Antiviral Activity : A comparative study of THIQ derivatives showed promising results against human coronaviruses, indicating that structural variations can lead to significant differences in antiviral potency .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine secretion
AntiviralInhibition of viral replication

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopenta[d]Thiazol Derivatives

The compound N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS: 312284-70-1) shares the cyclopenta[d]thiazol core with the target compound but differs in substituents. Its 4-chlorophenyl group contrasts with the 4-methoxybenzamide and tetrahydroisoquinoline-carbonyl groups in the target compound. This substitution impacts physicochemical properties:

  • Molecular weight : 250.75 g/mol for the chlorophenyl derivative vs. ~483 g/mol (estimated) for the target compound.
  • Polarity : The 4-methoxy and amide groups in the target compound enhance hydrophilicity compared to the chlorophenyl group .

Thiazole- and Triazole-Containing Compounds

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () and thiazolylmethyl carbamates () highlight key structural and synthetic parallels:

  • Synthetic routes : Both the target compound and ’s triazoles involve heterocyclic alkylation and nucleophilic additions. For example, S-alkylation of thiols with α-halogenated ketones is a shared step .
  • Functional groups : The C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) IR bands in ’s compounds suggest similar spectroscopic validation methods apply to the target compound’s thiazol and amide groups .

Substituent Effects on Bioactivity

The tetrahydroisoquinoline-carbonyl group in the target compound introduces a rigid, planar structure that may enhance binding to aromatic receptor pockets, unlike the simpler sulfonyl or fluorophenyl groups in ’s triazoles. This structural complexity could improve metabolic stability but may reduce solubility compared to smaller analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₆H₂₄N₄O₃S ~483 Cyclopenta[d]thiazol, benzamide, tetrahydroisoquinoline
N-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine C₁₂H₁₁ClN₂S 250.75 Cyclopenta[d]thiazol, chlorophenyl
5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [9] C₂₀H₁₃BrF₂N₃O₂S₂ 516.37 Triazole-thione, sulfonyl, halogens

Table 2: Spectroscopic Signatures (IR)

Compound Class Key IR Bands (cm⁻¹) Functional Group Confirmation
Hydrazinecarbothioamides [4–6] () 1243–1258 (C=S), 1663–1682 (C=O) Confirms thioamide synthesis
Target Compound (Inferred) ~1250 (C=S), ~1680 (C=O) Expected for thiazol and amide

Research Findings and Implications

  • Synthesis: The target compound likely employs multi-step reactions analogous to , including cyclization of thiazol precursors and coupling of the tetrahydroisoquinoline-carbonyl group via amide bond formation .
  • Stability : The absence of tautomerism in the cyclopenta[d]thiazol core (unlike ’s triazole-thiones) may improve stability under physiological conditions .

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